Mcl-1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

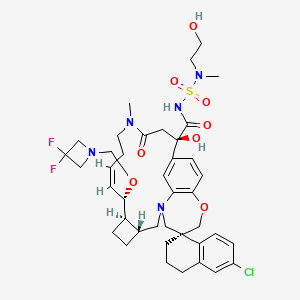

C41H54ClF2N5O8S |

|---|---|

Molecular Weight |

850.4 g/mol |

IUPAC Name |

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-15'-hydroxy-N-[2-hydroxyethyl(methyl)sulfamoyl]-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |

InChI |

InChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1 |

InChI Key |

IHYDZFFQPUKFIP-NVKUWZAFSA-N |

Isomeric SMILES |

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |

Canonical SMILES |

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mcl-1 Antagonist 1 (MI-223): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the pathogenesis and drug resistance of numerous human cancers. Mcl-1 antagonists are a promising class of therapeutic agents designed to inhibit Mcl-1 function and induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of Mcl-1 antagonist 1 (MI-223), a small molecule inhibitor of Mcl-1. We will delve into its binding characteristics, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays used in its characterization are also provided.

Core Mechanism of Action

This compound (MI-223) is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. Its primary mechanism of action involves direct binding to the BH1 domain of Mcl-1. This binding event disrupts the protein-protein interactions essential for Mcl-1's pro-survival function.

A key interaction disrupted by MI-223 is that between Mcl-1 and the Ku protein complex, which is involved in DNA double-strand break repair via the non-homologous end joining (NHEJ) pathway. By interfering with this interaction, MI-223 impairs homologous recombination-mediated DNA repair.[1] This dual action of inducing apoptosis and hindering DNA repair makes MI-223 a compelling candidate for cancer therapy, particularly in combination with DNA-damaging agents.

Apoptosis Induction

In its canonical anti-apoptotic role, Mcl-1 sequesters pro-apoptotic "effector" proteins such as Bak and "sensitizer" BH3-only proteins like Bim and Puma.[2][3] This sequestration prevents the oligomerization of Bak and Bax, which is a critical step for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, leading to caspase activation and apoptosis.[2][4]

MI-223, by binding to Mcl-1, competitively inhibits the binding of these pro-apoptotic partners. This frees Bak, Bim, and other pro-apoptotic proteins to initiate the apoptotic cascade, leading to programmed cell death in Mcl-1-dependent cancer cells.

Quantitative Data

Table 1: Binding Affinity of Mcl-1 Antagonists

| Compound | Target | Assay Type | Ki (nM) | Reference |

| MI-223 | Mcl-1 | Virtual Screening | 193 ± 4.3 | |

| S63845 | Mcl-1 | NMR-based fragment screening | < 1.2 |

Table 2: Representative Cellular Activity of Potent Mcl-1 Inhibitors

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | S63845 | 4 | |

| MOLM-13 | Acute Myeloid Leukemia | S63845 | 233 | |

| AMO-1 | Multiple Myeloma | Compound 9 | 60% TGI @ 100 mg/kg | |

| MV-4-11 | Acute Myeloid Leukemia | Compound 9 | Dose-dependent tumor reduction |

Note: TGI refers to Tumor Growth Inhibition.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 4. rsc.org [rsc.org]

Mcl-1 Antagonist 1: A Technical Overview of its Chemical Structure, Properties, and Evaluation

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a common feature in a multitude of human cancers, where it contributes to tumor initiation, progression, and resistance to a wide array of therapeutic agents.[1][2][3] This has positioned Mcl-1 as a high-priority target for the development of novel anticancer therapies. Mcl-1 antagonist 1 is a specific small molecule inhibitor designed to counteract the anti-apoptotic function of Mcl-1. This document provides a detailed technical guide on its chemical properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is identified as a potent antagonist of the Mcl-1 protein.[4] While detailed pharmacological data in the public domain is limited, its fundamental chemical properties have been documented.

-

Chemical Name: this compound

-

CAS Number: 2376775-05-0[4]

-

Molecular Formula: C₄₁H₅₄ClF₂N₅O₈S

A summary of the key identifiers for this compound is presented below. For comparative purposes, properties of other well-characterized Mcl-1 inhibitors are also included to provide context for the typical potency and selectivity of this class of molecules.

| Compound | CAS Number | Molecular Formula | Binding Affinity (Kᵢ) | Cellular Activity (IC₅₀/GI₅₀) | Selectivity |

| This compound | 2376775-05-0 | C₄₁H₅₄ClF₂N₅O₈S | Not Publicly Available | Not Publicly Available | Not Publicly Available |

| A-1210477 | 1627503-67-3 | C₃₇H₃₈ClN₅O₅S | 0.454 nM | 26.2 nM | >100-fold vs. other Bcl-2 family members |

| AMG 176 | 2095433-23-4 | C₃₉H₄₁ClN₆O₅S | <1 nM | <0.1 µM | Selective for Mcl-1 |

| UMI-77 | 1431773-45-7 | C₂₄H₂₃N₃O₄S | 0.49 µM | Not Specified | Binds multiple Bcl-2 family members |

The Mcl-1 Signaling Pathway

Mcl-1 is a central node in the intrinsic apoptotic pathway, primarily localized to the outer mitochondrial membrane. Its main function is to sequester the pro-apoptotic effector proteins BAK and BAX, thereby preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), which is a point of no return in apoptosis. The expression and stability of Mcl-1 are tightly regulated by a complex network of signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are often constitutively active in cancer cells.

Mcl-1 has a notably short half-life of approximately 3 hours, making its levels highly dynamic and subject to rapid turnover via the ubiquitin-proteasome system. This degradation is mediated by E3 ubiquitin ligases such as MULE/HUWE1, Fbw7, and β-TrCP. BH3-only proteins, like BIM, PUMA, and NOXA, act as sensors of cellular stress. They can bind to Mcl-1, displacing BAK/BAX and promoting apoptosis. Mcl-1 inhibitors, such as this compound, function as BH3 mimetics; they bind to the BH3-binding groove of Mcl-1, liberating pro-apoptotic proteins and triggering cell death.

Caption: Mcl-1 signaling pathway and mechanism of antagonism.

Experimental Protocols for Mcl-1 Antagonist Evaluation

The characterization of Mcl-1 inhibitors involves a series of biochemical and cell-based assays to determine their binding affinity, cellular potency, mechanism of action, and selectivity.

A typical workflow for evaluating a novel Mcl-1 antagonist begins with biochemical assays to confirm direct binding to the target protein, followed by cell-based assays in Mcl-1-dependent cancer cell lines to assess on-target activity, and finally, in vivo studies to determine efficacy and tolerability.

Caption: General workflow for Mcl-1 antagonist evaluation.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

-

Principle: This assay measures the binding of an inhibitor to Mcl-1 by competing with a fluorescently labeled BH3 peptide. Disruption of the Mcl-1/peptide interaction by the inhibitor leads to a decrease in the FRET signal.

-

Protocol:

-

Recombinant Mcl-1 protein (e.g., residues 172-318 with an MBP tag) is expressed and purified.

-

The assay is performed in a low-volume 384-well plate.

-

A fixed concentration of Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., from BIM) are incubated together.

-

Serial dilutions of the Mcl-1 antagonist are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader.

-

The IC₅₀ value is determined by plotting the FRET signal against the antagonist concentration, which can then be used to calculate the inhibitor constant (Kᵢ).

-

2. Caspase Activation Assay (Caspase-Glo® 3/7)

-

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal.

-

Protocol:

-

Mcl-1-dependent cells (e.g., NCI-H929 multiple myeloma cells) are seeded in a white-walled 96-well plate at a density of 10,000 cells per well.

-

Cells are treated with a dose-response curve of the Mcl-1 antagonist.

-

The plates are incubated for a defined period (e.g., 3 hours).

-

An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

-

The plate is incubated at room temperature for 30-60 minutes to allow signal stabilization.

-

Luminescence is measured using a plate reader.

-

The EC₅₀ for caspase activation is determined from the dose-response curve.

-

3. Co-Immunoprecipitation (Co-IP) for Target Engagement

-

Principle: Co-IP is used to demonstrate that the Mcl-1 antagonist disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BIM, BAK) within the cell.

-

Protocol:

-

Cells are treated with the Mcl-1 antagonist or a vehicle control for a specified time.

-

Cells are lysed using a non-denaturing IP lysis buffer (e.g., 150 mM NaCl, 10 mM HEPES, 1% Triton X-100, with protease inhibitors).

-

The total protein concentration is quantified using a BCA assay.

-

An equal amount of protein from each sample is incubated with an antibody against Mcl-1 overnight at 4°C.

-

Protein A/G agarose beads are added to pull down the Mcl-1 antibody-protein complexes.

-

The beads are washed to remove non-specific binders.

-

The immunoprecipitated proteins are eluted and resolved by SDS-PAGE, followed by Western blotting with antibodies against Mcl-1 and its binding partners (e.g., BIM).

-

A reduction in the amount of co-immunoprecipitated BIM in the antagonist-treated sample indicates successful disruption of the Mcl-1:BIM complex.

-

References

In-Depth Technical Guide: Determining the Binding Affinity of Antagonists to Mcl-1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of representative small-molecule antagonists to the Myeloid cell leukemia-1 (Mcl-1) protein, a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family and a high-priority target in cancer therapy. This document details the quantitative binding data for selected Mcl-1 antagonists, outlines the rigorous experimental protocols for determining these binding affinities, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Binding Affinity of Mcl-1 Antagonists

The binding affinities of several potent and selective Mcl-1 antagonists have been characterized using various biophysical techniques. The data for three prominent examples—S63845, AMG-176, and UMI-77—are summarized below. These values, particularly the dissociation constant (Kd) and the inhibition constant (Ki), are critical metrics for assessing the potency and potential therapeutic efficacy of these compounds.

| Compound | Target Protein | Binding Affinity (Kd) | Binding Affinity (Ki) | Method(s) of Determination | Reference |

| S63845 | Human Mcl-1 | 0.19 nM | <1.2 nM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | [1][2] |

| AMG-176 | Human Mcl-1 | - | 0.13 nM | Not specified in detail | [3] |

| UMI-77 | Human Mcl-1 | - | 0.49 µM | Fluorescence Polarization (FP) | [4] |

Signaling Pathway of Mcl-1 and its Inhibition

Mcl-1 is a crucial regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. Mcl-1 antagonists, also known as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax and thereby triggering programmed cell death.

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is paramount in the development of Mcl-1 antagonists. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two of the most common and robust methods employed for this purpose.

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by an unlabeled antagonist is quantified.

-

Reagent Preparation :

-

Mcl-1 Protein : Recombinant human Mcl-1 protein is diluted to a final concentration of approximately 6 nM in the assay buffer.

-

Fluorescent Tracer : A fluorescently labeled BH3 peptide (e.g., FITC-labeled Bid-BH3) is diluted to a final concentration of 4 nM in the assay buffer.

-

Mcl-1 Antagonist : The test compound is serially diluted, typically from a starting concentration of 100 µM, in assay buffer containing a constant concentration of DMSO (e.g., 1%).

-

Assay Buffer : A common buffer is 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, and 0.005% v/v Surfactant P20.

-

-

Assay Procedure :

-

In a 384-well, non-binding black microplate, add the Mcl-1 protein, fluorescent tracer, and varying concentrations of the Mcl-1 antagonist.

-

Include control wells containing:

-

Tracer and buffer only (for minimum polarization).

-

Tracer, Mcl-1, and buffer with DMSO (for maximum polarization).

-

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

The percentage of inhibition is calculated based on the observed polarization values.

-

The IC50 value (the concentration of antagonist that displaces 50% of the tracer) is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for Mcl-1.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the determination of kinetic parameters (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).

References

Mcl-1 Antagonist Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical regulator of apoptosis, or programmed cell death.[1] Its overexpression is a common feature in a wide array of human cancers, including both hematological malignancies and solid tumors, where it contributes to tumor initiation, progression, and resistance to therapy.[2][3][4] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] This dependency of cancer cells on Mcl-1 for survival makes it a compelling therapeutic target.

The development of small molecule inhibitors that directly target Mcl-1 has ushered in a new era of targeted cancer therapy. These "BH3 mimetics" bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade. Validating the on-target activity of these Mcl-1 antagonists in cancer cell lines is a crucial step in their preclinical development. This technical guide provides an in-depth overview of the core methodologies and data analysis required to rigorously validate the targeting of Mcl-1 in a laboratory setting.

Mcl-1 Signaling Pathway

Mcl-1 is a key node in the intrinsic apoptosis pathway, where its activity is tightly regulated by a complex network of signaling events. Various growth factors and cytokines can induce Mcl-1 expression through pathways such as PI3K/AKT and JAK/STAT. Post-translationally, Mcl-1 stability is controlled by phosphorylation and ubiquitination. For instance, ERK-mediated phosphorylation at Thr163 enhances its stability, while GSK-3β-mediated phosphorylation at Ser159 promotes its degradation via the proteasome. The E3 ubiquitin ligase MULE is a primary mediator of Mcl-1 degradation. Mcl-1 antagonists disrupt this delicate balance by preventing Mcl-1 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax, thereby liberating them to initiate apoptosis.

Caption: Mcl-1 signaling and antagonist mechanism of action.

Quantitative Analysis of Mcl-1 Antagonist Activity

The potency of Mcl-1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell viability or apoptosis assays. The tables below summarize the in vitro activity of several selective Mcl-1 inhibitors across various cancer cell lines.

Table 1: In Vitro Activity of Selective Mcl-1 Inhibitors

| Inhibitor | Cancer Type | Cell Line | Assay | IC50 / EC50 (nM) | Reference |

| S63845 | Multiple Myeloma | MOLP-8 | Cell Viability | <100 | |

| Acute Myeloid Leukemia (AML) | Various | Cell Viability | 4 - 233 | ||

| A-1210477 | Non-Small Cell Lung Cancer | Various | Cell Viability | 26.2 (Ki) | |

| AZD5991 | Multiple Myeloma | MOLP-8 | Caspase 3/7 Activity | Potent | |

| UMI-77 | Pancreatic Cancer | BxPC-3 | Cell Growth | Ki: 490 | |

| AMG-176 | Chronic Lymphocytic Leukemia | Primary CLL Cells | Apoptosis | Potent | |

| VU661013 | Acute Myeloid Leukemia (AML) | MOLM-13 | Cell Viability | Potent | |

| Compound 7 | Melanoma | B16F10 | Cell Viability | 7860 |

Note: "Potent" indicates that the compound showed significant activity, but a specific IC50/EC50 value was not provided in the cited source.

Table 2: Binding Affinities of Mcl-1 Inhibitors

| Inhibitor | Binding Assay | Target | Ki (nM) | Reference |

| A-1210477 | Fluorescence Polarization | Mcl-1 | 0.454 | |

| S63845 | Fluorescence Polarization | Mcl-1 | 1.2 | |

| UMI-77 | Fluorescence Polarization | Mcl-1 | 490 | |

| dMCL1-2 | Not Specified | Mcl-1 | 30 (Kd) |

Experimental Protocols for Target Validation

Rigorous validation of Mcl-1 antagonists requires a multi-pronged experimental approach to demonstrate on-target engagement, induction of apoptosis, and dependence of cancer cells on Mcl-1 for survival.

Experimental Workflow

The general workflow for validating an Mcl-1 antagonist involves treating cancer cell lines with the compound, followed by a series of biochemical and cellular assays to assess target engagement and downstream effects.

Caption: A typical experimental workflow for Mcl-1 antagonist validation.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the Mcl-1 antagonist and for calculating IC50 values.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 antagonist. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well, mix briefly on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, specific assays that detect apoptotic markers are employed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Treat cells with the Mcl-1 antagonist for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

Western blotting is used to detect changes in the levels of Mcl-1 and key proteins involved in the apoptotic pathway.

Protocol: Western Blot for Cleaved PARP and Caspase-3

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine relative protein expression levels.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to demonstrate that the Mcl-1 antagonist disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).

Protocol: Mcl-1 Co-Immunoprecipitation

-

Cell Lysis: Lyse treated and control cells with a non-denaturing IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease inhibitors).

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for Mcl-1 and its known interaction partners like Bak or Bim. A decrease in the co-immunoprecipitated Bak or Bim in the antagonist-treated samples indicates target engagement.

Conclusion

The validation of Mcl-1 antagonists in cancer cell lines is a critical process that provides the foundational evidence for their therapeutic potential. By employing a combination of quantitative cell-based assays and mechanistic biochemical techniques, researchers can robustly demonstrate on-target activity, elucidate the mechanism of action, and identify cancer types that are most likely to respond to this promising class of anti-cancer agents. The detailed protocols and structured data presented in this guide offer a comprehensive framework for scientists and drug developers to effectively conduct Mcl-1 target validation studies. The continued development and rigorous preclinical assessment of Mcl-1 inhibitors hold significant promise for improving outcomes for patients with a wide range of malignancies.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Selective Mcl-1 Inhibitors for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical and highly sought-after target in oncology. Its overexpression is a frequent driver of tumorigenesis, therapeutic resistance, and poor prognosis across a spectrum of hematological malignancies and solid tumors.[1][2] This has spurred the development of a new class of targeted agents: selective Mcl-1 inhibitors. This technical guide provides a comprehensive literature review of the core preclinical data, key experimental methodologies, and the intricate signaling pathways governing Mcl-1, offering a valuable resource for researchers dedicated to advancing this promising therapeutic strategy.

The Mechanism of Mcl-1 Inhibition: Restoring the Apoptotic Balance

Mcl-1 ensures cell survival by sequestering pro-apoptotic proteins, primarily Bak and Bim, thereby preventing their activation and the subsequent initiation of the mitochondrial apoptosis cascade.[3] Selective Mcl-1 inhibitors, acting as BH3 mimetics, competitively bind to the BH3-binding groove on the Mcl-1 protein. This disrupts the Mcl-1/pro-apoptotic protein complex, liberating Bak and Bim to trigger mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptotic cell death.[1] This targeted approach is particularly effective in cancer cells that have become dependent on Mcl-1 for their survival.

Quantitative Analysis of Leading Selective Mcl-1 Inhibitors

Significant strides have been made in the discovery and optimization of potent and selective small-molecule Mcl-1 inhibitors. The following tables summarize the key in vitro binding affinities and cellular potencies of several prominent compounds that have been extensively evaluated in preclinical studies.

| Inhibitor | Target | Binding Affinity (Ki / Kd) | Assay Type | Reference |

| AMG-176 | Human Mcl-1 | Ki: 0.13 nM | Not Specified | [1] |

| AZD5991 | Human Mcl-1 | Kd: 0.17 nM | SPR | |

| Human Mcl-1 | Ki: 0.13 nM | Not Specified | ||

| S63845 | Human Mcl-1 | Kd: 0.19 nM | Not Specified | |

| MIK665 (S64315) | Human Mcl-1 | Ki: 1.2 nM | Not Specified | |

| Human Mcl-1 | Ki: 0.048 nM | Not Specified | ||

| A-1210477 | Human Mcl-1 | Ki: 0.45 nM | Not Specified | |

| Human Mcl-1 | Ki: 0.454 nM | TR-FRET | ||

| VU661013 | Human Mcl-1 | Ki: 97 ± 30 pM | TR-FRET |

| Inhibitor | Cell Line | Indication | Cellular Potency (IC50 / EC50 / GI50) | Assay Type | Reference |

| AMG-176 | OPM-2 | Multiple Myeloma | IC50: 16 nM | Not Specified | |

| AZD5991 | MOLP-8 | Multiple Myeloma | EC50: 33 nM (6h caspase) | Caspase Assay | |

| MV4;11 | Acute Myeloid Leukemia | EC50: 24 nM (6h caspase) | Caspase Assay | ||

| AMO1 | Multiple Myeloma | EC50: 22.9 nM | Not Specified | ||

| NCI-H23 | Non-Small Cell Lung Cancer | EC50: 0.19 µM | Not Specified | ||

| MIK665 (S64315) | H929 | Multiple Myeloma | IC50: 250 nM | Not Specified | |

| Various Melanoma Lines | Melanoma | 0.156-10 µM (with ABT-199) | Cell Viability | ||

| A-1210477 | H929 | Multiple Myeloma | IC50: 26.2 nM | Not Specified | |

| HL-60 | Acute Myeloid Leukemia | IC50: 2.46 µM | CCK8 Assay | ||

| VU661013 | Various AML Lines | Acute Myeloid Leukemia | GI50: 100 nM to 5 µM | Not Specified |

In Vivo Efficacy of Selective Mcl-1 Inhibitors

The preclinical antitumor activity of selective Mcl-1 inhibitors has been demonstrated in various xenograft models of hematological and solid tumors.

| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |

| AZD5991 | Mouse Xenograft (MOLP-8) | Multiple Myeloma | Single i.v. dose (10-100 mg/kg) | Dose-dependent tumor regression. | |

| Mouse Xenograft (NCI-H929) | Multiple Myeloma | Single i.v. dose (100 mg/kg) | Complete tumor regression. | ||

| Disseminated AML Model | Acute Myeloid Leukemia | Single i.v. dose | Tumor regression. | ||

| S63845 | Disseminated MM Model | Multiple Myeloma | 12.5 mg/kg i.p. + Venetoclax | Delayed tumor growth and improved survival. | |

| MIK665 (S64315) | Mouse Xenograft (A375, MB3616) | Melanoma | 25 mg/kg i.p. (2 days/week) + ABT-263 | Significant tumor growth inhibition. | |

| VU661013 | Mouse Xenograft (MV-4-11) | Acute Myeloid Leukemia | 10, 25, or 75 mg/kg i.p. daily for 21 days | Dose-dependent decrease in tumor burden. | |

| A-1210477 | AML Mouse Models | Acute Myeloid Leukemia | Not Specified | Overcame resistance to ABT-737. |

A significant challenge in the clinical development of Mcl-1 inhibitors has been on-target cardiotoxicity, leading to increases in cardiac troponin levels in some patients. This is thought to be due to the role of Mcl-1 in cardiomyocyte survival. Preclinical studies using human iPSC-derived cardiomyocytes are now being employed to assess and mitigate this risk earlier in the drug development process.

Core Experimental Methodologies

The discovery and characterization of selective Mcl-1 inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed protocols for several key experimental techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity

This assay is commonly used to measure the binding affinity of inhibitors to Mcl-1 by assessing the displacement of a fluorescently labeled BH3 peptide.

Protocol:

-

Reagents:

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).

-

GST-tagged Mcl-1 protein.

-

Fluorescently labeled Bak peptide (f-Bak).

-

Terbium-labeled anti-GST antibody (Tb-anti-GST).

-

Test compounds (serial dilutions).

-

-

Procedure:

-

In a 384-well plate, combine GST-tagged Mcl-1 (e.g., 1 nM final concentration), f-Bak (e.g., 100 nM final concentration), and Tb-anti-GST (e.g., 1 nM final concentration) in the assay buffer.

-

Add serially diluted test compounds.

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-anti-GST).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 520 nm / Emission at 495 nm).

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Reagents:

-

Cancer cell lines of interest.

-

Appropriate cell culture medium.

-

Test compounds (serial dilutions).

-

CellTiter-Glo® Reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 15,000-50,000 cells per well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound (e.g., starting from 30 µM) for a specified duration (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal against the compound concentration.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

In Vivo Xenograft Model for Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy and tolerability of Mcl-1 inhibitors.

Protocol (Example: AML Xenograft Model):

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG mice) to allow for the engraftment of human cancer cells.

-

Inject human AML cells (e.g., MV-4-11 or MOLM-13) intravenously or subcutaneously.

-

-

Treatment:

-

Once tumors are established (e.g., palpable subcutaneous tumors or evidence of disseminated leukemia), randomize mice into treatment and vehicle control groups.

-

Administer the Mcl-1 inhibitor via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses and schedules (e.g., daily for 21 days).

-

-

Efficacy Assessment:

-

For subcutaneous tumors, measure tumor volume regularly using calipers.

-

For disseminated models, monitor disease progression by measuring the percentage of human CD45+ cells in peripheral blood or by bioluminescence imaging if using luciferase-expressing cells.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Data Analysis:

-

Plot mean tumor volume or disease burden over time for each treatment group.

-

Calculate tumor growth inhibition (TGI).

-

Analyze survival data using Kaplan-Meier curves.

-

Signaling Pathways and Experimental Workflows

The regulation of Mcl-1 is complex, involving multiple signaling pathways at the transcriptional, post-transcriptional, and post-translational levels. Understanding these pathways is crucial for identifying rational combination therapies and potential resistance mechanisms.

Mcl-1 Signaling and Regulation

The following diagram illustrates the key signaling pathways that regulate Mcl-1 expression and stability, as well as the mechanism of action of selective Mcl-1 inhibitors.

Caption: Mcl-1 signaling pathways and inhibitor action.

High-Throughput Screening (HTS) Workflow for Mcl-1 Inhibitor Discovery

The identification of novel Mcl-1 inhibitors often begins with a high-throughput screen of large compound libraries.

Caption: High-throughput screening workflow for Mcl-1 inhibitors.

Preclinical Development Workflow for a Lead Mcl-1 Inhibitor

Once a lead candidate is identified, it undergoes rigorous preclinical evaluation to assess its therapeutic potential and safety profile before consideration for clinical trials.

Caption: Preclinical development workflow for Mcl-1 inhibitors.

Conclusion

The selective inhibition of Mcl-1 represents a highly promising therapeutic strategy for a wide range of cancers. The continued development of potent and selective inhibitors, coupled with a deeper understanding of the intricate Mcl-1 signaling network, will be crucial for realizing the full clinical potential of this therapeutic approach. This technical guide provides a foundational overview of the current landscape, offering valuable data and methodologies to aid researchers in this dynamic field. As our knowledge of Mcl-1 biology and the pharmacology of its inhibitors expands, so too will our ability to effectively target this key vulnerability in cancer.

References

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Mcl-1 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for numerous cancers and a key mediator of resistance to conventional therapies. Its overexpression is frequently observed in both hematological malignancies and solid tumors, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of selective Mcl-1 antagonists, with a focus on two well-characterized clinical candidates: S63845 (MIK665) and AZD5991 . This document details their mechanism of action, preclinical and clinical data, and provides in-depth experimental protocols for their evaluation.

Introduction: Mcl-1 as a Therapeutic Target

Mcl-1 is an essential regulator of the intrinsic, or mitochondrial, pathway of apoptosis. It sequesters the pro-apoptotic proteins BAK and BAX, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane, which is a point of no return in programmed cell death.[1] The transient nature of Mcl-1 expression, due to its short half-life, positions it as a rapid responder to cellular stress, making it a critical node in cell survival decisions. In many cancer cells, the MCL1 gene is amplified, or the protein is overexpressed, leading to a state of "addiction" where the cancer cell's survival is highly dependent on Mcl-1 function.[1] This dependency creates a therapeutic window for selective Mcl-1 inhibitors, which can restore the natural apoptotic process in malignant cells.

Pharmacology of Mcl-1 Antagonists

The primary mechanism of action for Mcl-1 antagonists is to function as BH3 mimetics. They bind with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like BIM, PUMA, and BAK.[1][2] This frees BAK and BAX to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases, ultimately executing apoptosis.

S63845 (MIK665)

S63845 is a potent and selective small-molecule inhibitor of Mcl-1. It has demonstrated significant preclinical activity across a range of hematological and solid tumor models.

AZD5991

AZD5991 is another highly potent and selective Mcl-1 inhibitor that has been evaluated in clinical trials for hematologic malignancies. Its development, however, has been challenged by findings of cardiotoxicity.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters for S63845 and AZD5991.

Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Antagonists

| Compound | Target | Assay Type | Binding Affinity (Kd or Ki) | Cell Line | Cellular Potency (IC50/EC50) | Citation |

| S63845 | Human Mcl-1 | Surface Plasmon Resonance | 0.19 nM (Kd) | H929 (Multiple Myeloma) | <0.1 µM (IC50) | |

| Human Mcl-1 | Fluorescence Polarization | <1.2 nM (Ki) | AMO1 (Multiple Myeloma) | Moderately Sensitive (0.1-1 µM IC50) | ||

| Mouse Mcl-1 | Surface Plasmon Resonance | ~6-fold lower affinity than human | MV4-11 (AML) | 86% TGImax at 12.5 mg/kg | ||

| AZD5991 | Human Mcl-1 | TR-FRET | <1 nM | MOLP-8 (Multiple Myeloma) | 33 nM (EC50, 6h caspase) | |

| Human Mcl-1 | Isothermal Titration Calorimetry | 0.13 nM (Ki) | MV4;11 (AML) | 24 nM (EC50, 6h caspase) | ||

| Mouse Mcl-1 | TR-FRET | ~25-fold lower affinity than human | Primary MM cells (n=48) | <100 nM (EC50, 24h Annexin V) in 71% of samples |

Table 2: In Vivo Efficacy of Mcl-1 Antagonists in Xenograft Models

| Compound | Tumor Model | Mouse Strain | Dose and Schedule | Outcome | Citation |

| S63845 | H929 (Multiple Myeloma) | Immunocompromised | 25 mg/kg, i.v., 5 days | 103% TGImax | |

| AMO1 (Multiple Myeloma) | Immunocompromised | 25 mg/kg, i.v., 5 days | 114% TGImax | ||

| Eμ-Myc Lymphoma | C57BL/6 | 25 mg/kg, i.v., 5 days | 70% of mice cured | ||

| AZD5991 | MOLP-8 (Multiple Myeloma) | SCID | 10 mg/kg, single i.v. dose | 52% TGI | |

| MOLP-8 (Multiple Myeloma) | SCID | 30 mg/kg, single i.v. dose | 93% TGI | ||

| MOLP-8 (Multiple Myeloma) | SCID | 60 mg/kg, single i.v. dose | 99% Tumor Regression | ||

| MOLP-8 (Multiple Myeloma) | SCID | 100 mg/kg, single i.v. dose | Complete Tumor Regression |

Pharmacokinetics of Mcl-1 Antagonists

The pharmacokinetic properties of Mcl-1 antagonists are crucial for maintaining therapeutic concentrations at the tumor site while minimizing systemic toxicity.

S63845 (MIK665)

Pharmacokinetic data for S63845 in mice has shown that it can be administered intravenously to achieve effective anti-tumor concentrations. Further studies in humanized Mcl-1 mice have been important for more accurately predicting its therapeutic window and potential toxicities.

AZD5991

AZD5991 is administered intravenously. Pharmacokinetic studies in mice have been conducted to understand the exposure-efficacy relationship and to model human clinical exposures.

Table 3: Pharmacokinetic Parameters of Mcl-1 Antagonists in Preclinical Species

| Compound | Species | Administration | Key PK Parameters | Citation |

| S63845 | Mouse | Intravenous | Tolerated at doses effective for tumor inhibition. | |

| AZD5991 | Mouse | Intravenous | Plasma concentration of ~3 ng/mL at 24h post-administration of 10-100 mg/kg. | |

| Human | Intravenous | Explored in Phase 1 clinical trials. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of Mcl-1 antagonist development.

Caption: Mcl-1 signaling pathway in apoptosis.

Caption: Preclinical evaluation workflow for an Mcl-1 antagonist.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Mcl-1 antagonists.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of a compound to Mcl-1 in a competitive format.

-

Principle: The assay relies on the energy transfer between a terbium (Tb)-conjugated anti-tag antibody (donor) bound to a tagged Mcl-1 protein and a fluorescently labeled BH3 peptide (acceptor) bound to Mcl-1. A test compound that binds to Mcl-1 will displace the fluorescent peptide, leading to a decrease in the TR-FRET signal.

-

Materials:

-

Recombinant human Mcl-1 protein with a tag (e.g., His or MBP).

-

Anti-tag antibody conjugated to Terbium (e.g., Anti-His-Tb).

-

BH3 peptide (e.g., from BAK or BIM) labeled with a fluorescent acceptor (e.g., FITC or Alexa Fluor 647).

-

Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA).

-

Test compound (Mcl-1 antagonist).

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

-

-

Protocol:

-

Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the test compound dilutions. Include wells for positive control (no inhibitor) and negative control (no Mcl-1 protein).

-

Prepare a master mix of the Mcl-1 protein, the fluorescently labeled BH3 peptide, and the Tb-conjugated antibody in assay buffer at 2x the final concentration.

-

Add the master mix to all wells containing the test compound and control wells.

-

Incubate the plate for 1-3 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Tb donor) and ~665 nm (for acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the compound concentration to determine the IC50, which can then be converted to a Ki value.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes, thus it stains late apoptotic and necrotic cells.

-

Materials:

-

Cancer cell line of interest (e.g., H929, MOLP-8).

-

Cell culture medium and supplements.

-

Test compound (Mcl-1 antagonist).

-

Annexin V-FITC (or other fluorophore).

-

Propidium Iodide (PI) solution.

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Flow cytometer.

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere (if applicable).

-

Treat the cells with a range of concentrations of the Mcl-1 antagonist for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an Mcl-1 antagonist in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the Mcl-1 antagonist, and tumor growth is monitored over time.

-

Materials:

-

Immunodeficient mice (e.g., SCID, NSG).

-

Human cancer cell line (e.g., MOLP-8, H929).

-

Matrigel (optional, to aid tumor formation).

-

Test compound (Mcl-1 antagonist) formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer the Mcl-1 antagonist (e.g., via intravenous or intraperitoneal injection) according to the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width2) / 2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blotting for cleaved caspase-3).

-

Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

-

Clinical Development and Challenges

Several Mcl-1 antagonists, including S63845 (MIK665) and AZD5991, have entered Phase 1 clinical trials for hematological malignancies. While promising anti-tumor activity has been observed in some patients, a significant challenge has been the emergence of on-target toxicities, most notably cardiotoxicity. This is due to the essential role of Mcl-1 in the survival of cardiomyocytes. The clinical development of some Mcl-1 inhibitors, such as AZD5991, has been halted due to these safety concerns. Future research is focused on developing Mcl-1 antagonists with an improved therapeutic index, potentially through intermittent dosing schedules or combination therapies that allow for lower, less toxic doses of the Mcl-1 inhibitor.

Conclusion

Mcl-1 remains a highly validated and compelling target for cancer therapy. The development of potent and selective Mcl-1 antagonists has provided valuable tools for understanding the biology of Mcl-1 and has shown significant promise in preclinical models. While clinical development has been hampered by toxicity, ongoing efforts to optimize the therapeutic window of Mcl-1 inhibition hold the potential to deliver a new class of effective anti-cancer agents. This technical guide provides a foundational understanding of the pharmacology, pharmacokinetics, and experimental evaluation of Mcl-1 antagonists to aid researchers in this critical area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Mcl-1 Antagonist In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a variety of human cancers, where it plays a critical role in promoting tumor cell survival and resistance to therapy.[1] Consequently, the development of small molecule inhibitors targeting Mcl-1 has become a promising therapeutic strategy in oncology. This document provides detailed protocols for assessing the in vitro efficacy of Mcl-1 antagonists using two common methods: a luminescence-based cell viability assay and a flow cytometry-based apoptosis assay.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 exerts its pro-survival function by binding to and sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing their oligomerization and the subsequent initiation of the intrinsic apoptotic cascade.[1][2] Mcl-1 antagonists disrupt this interaction, leading to the release of BAK and BAX, mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and programmed cell death.

Caption: Mcl-1 signaling pathway in apoptosis.

Quantitative Data: In Vitro Activity of Mcl-1 Antagonists

The following tables summarize the 50% inhibitory concentration (IC50) values for three well-characterized Mcl-1 antagonists—S63845, AZD5991, and AMG-176—across a panel of cancer cell lines. These values were determined using various cell viability assays.

Table 1: In Vitro Activity of S63845

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | <100 | [1] |

| AMO1 | Multiple Myeloma | <100 | [1] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | |

| Various AML cell lines | Acute Myeloid Leukemia | 4 - 233 | |

| Various Lymphoma & CML cell lines | Lymphoma & Chronic Myeloid Leukemia | <100 (sensitive) |

Table 2: In Vitro Activity of AZD5991

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLP-8 | Multiple Myeloma | 33 | |

| MV4-11 | Acute Myeloid Leukemia | 24 | |

| AMO1 | Multiple Myeloma | 22.9 | |

| NCI-H23 | Non-Small Cell Lung Cancer | 190 | |

| K562 | Chronic Myeloid Leukemia | 29,600 | |

| Multiple Myeloma cell lines (sensitive) | Multiple Myeloma | <100 |

Table 3: In Vitro Activity of AMG-176

| Cell Line | Cancer Type | Condition | % Cell Death (Concentration, Time) | Reference |

| Primary CLL cells | Chronic Lymphocytic Leukemia | - | 30% (100 nM, 24h) | |

| Primary CLL cells | Chronic Lymphocytic Leukemia | - | 45% (300 nM, 24h) | |

| OPM-2 | Multiple Myeloma | 10% FBS | IC50 = 52.45 nM |

Experimental Protocols

Protocol 1: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method for determining the number of viable cells in culture based on the quantitation of ATP, which is indicative of metabolically active cells.

Experimental Workflow:

Caption: Workflow for a luminescence-based cell viability assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Mcl-1 antagonist stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cells in complete culture medium to the desired seeding density.

-

Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of the Mcl-1 antagonist in complete culture medium.

-

Add the desired volume of the diluted compound to the appropriate wells.

-

Add the same volume of medium with the corresponding DMSO concentration to the vehicle control wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

Assay Execution:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Flow Cytometry-Based Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for an Annexin V/PI apoptosis assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Mcl-1 antagonist

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat cells with the Mcl-1 antagonist at the desired concentrations and for the desired duration. Include a vehicle-treated negative control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells from the supernatant) and transfer to flow cytometry tubes.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Acquire data and analyze the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Conclusion

The protocols and data presented provide a comprehensive guide for the in vitro evaluation of Mcl-1 antagonists. The choice of assay will depend on the specific research question, with luminescence-based assays being ideal for high-throughput screening and flow cytometry providing more detailed information on the mechanism of cell death. Consistent application of these detailed protocols will ensure the generation of robust and reproducible data in the preclinical assessment of novel Mcl-1 inhibitors.

References

Application Notes and Protocols for Mcl-1 Target Engagement using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family.[1] Its overexpression is a common feature in various cancers, contributing to tumor progression and resistance to therapy.[2][3] Consequently, Mcl-1 has emerged as a promising therapeutic target.[3] This document provides a detailed protocol for assessing Mcl-1 target engagement using Western blot analysis, a fundamental technique to monitor changes in Mcl-1 protein levels upon treatment with inhibitors.[4] We will also explore the underlying signaling pathways and present quantitative data from relevant studies.

Mcl-1 Signaling Pathway

Mcl-1 integrates signals from various pathways to regulate apoptosis. Pro-survival signals, often mediated by the PI3K/Akt pathway, can enhance Mcl-1 expression and stability. Conversely, stress signals can lead to Mcl-1 degradation through the action of kinases like JNK and GSK3, priming the cell for apoptosis. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bim. Inhibition of Mcl-1 releases these pro-apoptotic factors, leading to the activation of the caspase cascade and subsequent cell death.

References

- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. captortherapeutics.com [captortherapeutics.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: Overcoming Venetoclax Resistance with Mcl-1 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor, has transformed the treatment landscape for several hematologic malignancies.[1][2][3] However, both intrinsic and acquired resistance to venetoclax present significant clinical challenges.[1][4] A primary mechanism of this resistance is the upregulation and dependence on another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 can sequester pro-apoptotic proteins, thereby bypassing the BCL-2 blockade by venetoclax and allowing cancer cells to survive.

This has led to the development of selective Mcl-1 antagonists. These agents aim to restore the apoptotic potential in venetoclax-resistant cells by inhibiting Mcl-1. The combination of a BCL-2 inhibitor and an Mcl-1 inhibitor has shown synergistic anti-cancer effects in preclinical models of various cancers, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.

These application notes provide an overview of the mechanism of action, key experimental protocols, and representative data for utilizing an Mcl-1 antagonist to overcome venetoclax resistance.

Mechanism of Action: The BCL-2 Family and Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family includes pro-apoptotic effector proteins (BAX and BAK), pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA), and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, Mcl-1). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing the initiation of apoptosis. In cancer cells, overexpression of anti-apoptotic proteins like BCL-2 and Mcl-1 is a common survival mechanism.

Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce apoptosis. However, in venetoclax-resistant cells, Mcl-1 levels are often elevated and can bind to the freed BIM, thus preventing apoptosis. By co-administering an Mcl-1 antagonist, this escape mechanism is blocked, leading to the release of pro-apoptotic proteins that can effectively induce cell death.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of venetoclax and an Mcl-1 antagonist in various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50 Values in nM)

| Cell Line | Cancer Type | Venetoclax (alone) | Mcl-1 Antagonist (alone) | Venetoclax + Mcl-1 Antagonist | Reference |

| MOLM-13 | AML | 5 | 250 | < 5 | |

| MV-4-11 | AML | 2 | 100 | < 2 | |

| OCI-AML3 | AML | 10 | 50 | < 10 | |

| K562 | CML | >1000 | >1000 | >1000 | |

| Jeko-1 | MCL | ~1000 | - | - | |

| Z138 | MCL | ~1000 | - | - | |

| Granta-519 | MCL | <10 | - | - |

Table 2: Induction of Apoptosis (% Apoptotic Cells)

| Cell Line | Treatment | % Apoptosis | Reference |

| MOLM-13 | Control | 5 | |

| Venetoclax (10 nM) | 15 | ||

| Mcl-1 Antagonist (MI-238, 50 nM) | 20 | ||

| Combination | 75 | ||

| MV-4-11 (Ven-R) | Control | <5 | |

| Venetoclax (100 nM) | <10 | ||

| Mcl-1 Antagonist (VU661013, 100 nM) | 40 | ||

| Combination | >80 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Materials:

-

Venetoclax-sensitive and -resistant cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear or opaque-walled microplates

-

Venetoclax and Mcl-1 Antagonist 1

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Multichannel pipette

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Preparation: Prepare serial dilutions of Venetoclax and this compound in complete culture medium.

-

Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Overcoming Venetoclax Resistance: A Logical Framework

The rationale for combining an Mcl-1 antagonist with venetoclax is based on the co-dependency of many cancers on multiple anti-apoptotic proteins.

Conclusion

The strategic combination of an Mcl-1 antagonist with venetoclax represents a promising approach to overcoming drug resistance in various hematologic malignancies. The protocols and data presented here provide a framework for researchers to investigate this therapeutic strategy further. By targeting both BCL-2 and Mcl-1, it is possible to induce robust apoptosis in cancer cells that are resistant to single-agent therapy, potentially leading to improved clinical outcomes.

References

- 1. Pathways and mechanisms of venetoclax resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

Application Notes and Protocols: Co-Immunoprecipitation with Mcl-1 Antagonist 1 to Study Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis.[1][2] Overexpression of Mcl-1 is a hallmark of various cancers and is associated with tumor progression, poor prognosis, and resistance to conventional therapies.[3][4] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bax, preventing them from inducing programmed cell death.[5] Consequently, small molecule inhibitors that antagonize Mcl-1 function have emerged as promising therapeutic agents in oncology.

"Mcl-1 antagonist 1" represents a class of small molecule inhibitors designed to bind to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic partners and restoring the cell's ability to undergo apoptosis. Studying the protein-protein interactions of Mcl-1 in the presence of such antagonists is crucial for understanding their mechanism of action, identifying potential biomarkers of response, and elucidating mechanisms of resistance. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate protein-protein interactions within the cellular environment. This document provides detailed application notes and protocols for utilizing Co-IP to study the effects of this compound on Mcl-1 protein complexes.

Signaling Pathway of Mcl-1 and its Antagonist

Mcl-1 is a key regulator of the mitochondrial apoptosis pathway. It sequesters pro-apoptotic proteins like Bak, preventing their oligomerization and the subsequent release of cytochrome c from the mitochondria. Mcl-1 antagonists competitively bind to the BH3 groove of Mcl-1, displacing Bak and other pro-apoptotic proteins, which are then free to initiate apoptosis. The stability of Mcl-1 itself is tightly regulated by ubiquitination and deubiquitination processes, involving E3 ligases like Mule and deubiquitinases like USP9x.

References

- 1. Interdiction at a protein-protein interface: MCL-1 inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an Oral, Beyond-Rule-of-Five Mcl-1 Protein-Protein Interaction Modulator with the Potential of Treating Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Troubleshooting & Optimization

Mcl-1 antagonist 1 off-target effects in non-cancerous cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Mcl-1 Antagonist 1 in non-cancerous cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with this compound in non-cancerous cells?

A1: The two most significant off-target effects reported for Mcl-1 inhibitors are cardiotoxicity and hematopoietic toxicity. Cardiotoxicity is often characterized by an increase in cardiac troponin levels, suggesting cardiomyocyte damage.[1][2][3][4] Hematopoietic toxicity manifests as a reduction in various blood cell lineages, particularly affecting hematopoietic stem and progenitor cells.[5]

Q2: What is the underlying mechanism of Mcl-1 inhibitor-induced cardiotoxicity?

A2: Mcl-1 is crucial for maintaining mitochondrial homeostasis in cardiomyocytes. Inhibition of Mcl-1 in these cells does not typically induce apoptosis but rather leads to mitochondrial dysfunction, culminating in necrosis. This process is thought to involve the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.

Q3: Are the off-target effects of this compound dose-dependent?

A3: Yes, clinical and preclinical studies have demonstrated a dose-dependent relationship for the observed toxicities. For instance, the elevation in cardiac troponins and the extent of hematopoietic suppression have been shown to increase with higher doses of the Mcl-1 inhibitor.

Q4: Can these off-target effects be mitigated?

A4: Research into mitigation strategies is ongoing. For cardiotoxicity, understanding the precise signaling pathways leading to necrosis may reveal potential therapeutic targets. For hematopoietic toxicity, supportive care measures may be necessary. The development of next-generation Mcl-1 inhibitors with improved selectivity and a better therapeutic window is a key focus of current research.

Troubleshooting Guides

Issue 1: Increased Cardiac Troponin Levels in Preclinical In Vivo Studies

Symptoms: Elevated levels of cardiac troponin T (cTnT) or troponin I (cTnI) in the serum or plasma of animals treated with this compound.

Possible Cause: On-target inhibition of Mcl-1 in cardiomyocytes leading to cellular damage and release of troponins.

Troubleshooting Steps:

-

Confirm Dose-Response: Conduct a dose-escalation study to confirm that the increase in troponin levels is dose-dependent.

-

Histopathological Analysis: Perform histological examination of heart tissue to look for signs of cardiomyocyte necrosis, inflammation, or fibrosis.

-

Functional Assessment: Evaluate cardiac function using methods such as echocardiography to assess for any changes in heart function.

-

In Vitro Confirmation: Use an in vitro model of iPSC-derived cardiomyocytes to confirm direct toxicity and investigate the mechanism (see Experimental Protocol 1).

Issue 2: Hematopoietic Suppression Observed in In Vivo Models

Symptoms: Reduced counts of white blood cells, red blood cells, or platelets in peripheral blood; decreased cellularity in the bone marrow.

Possible Cause: Inhibition of Mcl-1 in hematopoietic stem and progenitor cells, which is essential for their survival and differentiation.

Troubleshooting Steps:

-

Dose-Response Evaluation: Determine the dose of this compound at which hematopoietic suppression becomes significant.

-

Flow Cytometry Analysis: Characterize the specific hematopoietic cell populations affected in the bone marrow and peripheral blood using flow cytometry (see Experimental Protocol 2).